molecular formula C15H15NO4S B2985113 4-[Ethyl(phenyl)sulfamoyl]benzoic acid CAS No. 380342-54-1

4-[Ethyl(phenyl)sulfamoyl]benzoic acid

Cat. No. B2985113
CAS RN: 380342-54-1
M. Wt: 305.35
InChI Key: AWPCSBJHPZGBDC-UHFFFAOYSA-N
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Description

4-[Ethyl(phenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid . It is also known as 4-carboxybenzenesulfonamide . It has been found to be an inhibitor of cytosolic phospholipase A2α (cPLA2α) with micromolar activity .


Synthesis Analysis

The N, N-disubstituted 4-sulfamoylbenzoic acid derivative, which is an inhibitor of cPLA2α, was structurally modified to increase its enzyme inhibitory potency . The substituents on the sulfonamide nitrogen were replaced with other residues such as naphthyl, naphthylmethyl, indolylalkyl, and differently substituted phenyl moieties .


Molecular Structure Analysis

The molecular formula of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid is C15H15NO4S . Its molecular weight is 305.35 .


Chemical Reactions Analysis

The N, N-disubstituted 4-sulfamoylbenzoic acid derivative was found to be an inhibitor of cPLA2α with micromolar activity . Structural modifications were made to increase its enzyme inhibitory potency .


Physical And Chemical Properties Analysis

4-[Ethyl(phenyl)sulfamoyl]benzoic acid is a solid at room temperature . The compound has a predicted pKa value of 3.48 .

Scientific Research Applications

Synthesis and Chemical Properties 4-[Ethyl(phenyl)sulfamoyl]benzoic acid is involved in various chemical synthesis processes and displays diverse chemical properties. For instance, it has been used as a starting material in the synthesis of sulfonamides by fly-ash:H3PO3 nano catalyst catalyzed condensation, showing high yields over 90% in ultrasound irradiation conditions. These sulfonamides exhibit significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Role in Pharmacology Benzoic acid derivatives, including structures similar to 4-[Ethyl(phenyl)sulfamoyl]benzoic acid, play a crucial role in pharmacology. They are investigated for their role in inducing multiple stress tolerance in plants, showing that benzoic acid can effectively induce tolerance to heat, drought, and chilling stress, potentially improving agricultural resilience (Senaratna et al., 2004). Another study highlights the importance of benzoic acid and its derivatives in food as naturally occurring compounds and additives, detailing their uses, exposure, and controversy related to their health effects (del Olmo et al., 2017).

Environmental and Material Applications In environmental and material sciences, derivatives of 4-[Ethyl(phenyl)sulfamoyl]benzoic acid have been studied for their applications in photopolymerizations, where they act as electron donors in photoinduced free-radical polymerizations, showing promise in the development of new polymer materials (Wrzyszczyński et al., 2000).

Biochemical Research In biochemical research, the sulfonamide and benzoic acid derivatives exhibit selective inhibition against various human carbonic anhydrase isoenzymes, highlighting their therapeutic potential in treating conditions like glaucoma, epilepsy, and certain types of cancer (Supuran et al., 2013). Another study indicates that benzamide-4-sulfonamides, a class including similar structures, are highly effective inhibitors of human carbonic anhydrases, important for managing fluid balance and pH regulation in the body (Abdoli et al., 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity upon repeated exposure .

properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-16(13-6-4-3-5-7-13)21(19,20)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCSBJHPZGBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Ethyl(phenyl)sulfamoyl]benzoic acid

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